Synthesis and Crystallization of Iron(III) Perchlorate Nonahydrate: A Technical Guide
Synthesis and Crystallization of Iron(III) Perchlorate Nonahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, crystallization, and characterization of iron(III) perchlorate nonahydrate, --INVALID-LINK--₃·3H₂O. This compound serves as a valuable precursor and catalyst in various chemical reactions. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.
Quantitative Data
The following tables summarize the essential quantitative data for iron(III) perchlorate nonahydrate, including its crystallographic and spectroscopic properties.
Table 1: Crystallographic Data for Iron(III) Perchlorate Nonahydrate
| Parameter | Value |
| Chemical Formula | --INVALID-LINK--₃·3H₂O |
| Molar Mass | 516.34 g/mol |
| Crystal System | Trigonal |
| Space Group | R-3c:H |
| Unit Cell Dimensions | a = 16.1930(15) Å, c = 11.2421(11) Å |
| Unit Cell Volume (V) | 2553.4(6) ų |
| Temperature for Data Collection | 100 K |
Source:[1]
Table 2: Spectroscopic Data for Iron(III) Perchlorate and Related Species
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |
| Infrared (IR) | ~3580 | H₂O H-bonded to ClO₄⁻ |
| ~3254 (for Mg²⁺ analog) | H₂O vibration influenced by cation polarization | |
| 1105–1130 | ClO₄⁻ vibration | |
| 760–825 | ClO₄⁻ vibration | |
| 630 | ClO₄⁻ vibration | |
| 460–495 | ClO₄⁻ vibration | |
| Raman | 906 | ClO₄⁻ vibration |
| 639 | ClO₄⁻ vibration | |
| Visible/Near-Infrared (VNIR) | 1.42–1.48 µm, 1.93–1.98 µm | H₂O vibrations (combinations and overtones) |
| 0.767 µm | Fe³⁺ electronic excitations |
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and purity analysis of iron(III) perchlorate nonahydrate.
Synthesis
Several methods can be employed for the synthesis of iron(III) perchlorate. The choice of starting material may depend on availability and desired purity.
2.1.1. Synthesis from Iron(III) Oxide
This method involves the reaction of a solid iron(III) precursor with perchloric acid.
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Balanced Chemical Equation: Fe₂O₃(s) + 6 HClO₄(aq) → 2 Fe(ClO₄)₃(aq) + 3 H₂O(l)[2]
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Procedure:
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To a suitable reaction vessel, add a stoichiometric amount of iron(III) oxide (Fe₂O₃).
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Slowly and cautiously add a 70% solution of perchloric acid (HClO₄) while stirring. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.
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Continue stirring the mixture until the iron(III) oxide has completely dissolved. Gentle heating may be applied to facilitate the reaction.
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The resulting solution of iron(III) perchlorate can then be used for crystallization.
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2.1.2. Synthesis from Iron(III) Chloride
This method is also commonly cited for preparing iron(III) perchlorate solutions.
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Procedure:
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Dissolve iron(III) chloride hexahydrate (FeCl₃·6H₂O) in a minimal amount of deionized water.
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Add a stoichiometric amount of 70% perchloric acid to the solution.
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To drive off the hydrochloric acid formed, the solution can be carefully heated. A more rigorous but potentially hazardous purification involves concentrating the solution by heating to near saturation, followed by cooling to induce crystallization. This should be performed with extreme caution due to the potential for explosion with heated perchlorates.[4]
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2.1.3. Note on Experimental Yield
The experimental yield for the synthesis of iron(III) perchlorate nonahydrate is not widely reported in the surveyed literature. The theoretical yield can be calculated based on the stoichiometry of the reaction. For example, in the synthesis from iron(III) oxide, the limiting reagent would be used to calculate the maximum possible mass of iron(III) perchlorate nonahydrate that can be formed. The actual yield is the mass of the purified and dried product obtained experimentally. The percentage yield is then calculated as:
Percentage Yield = (Actual Yield / Theoretical Yield) x 100%
Crystallization
The crystallization of iron(III) perchlorate nonahydrate is achieved by cooling a concentrated aqueous solution.
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Procedure:
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Prepare a concentrated aqueous solution of iron(III) perchlorate (e.g., 54.41 wt% Fe(ClO₄)₃).[5]
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Thermostat the solution at a low temperature, for instance, 263 K (-10 °C).[5]
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Allow the solution to stand undisturbed for a period of time (e.g., 2 days) to allow for the formation of crystals.[5]
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The resulting crystals are stable in their saturated solution for several weeks.[5]
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For analysis, the crystals can be separated from the mother liquor and embedded in perfluorinated ether.[1]
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Purity Analysis: Gravimetric Determination of Iron(III)
The purity of the synthesized iron(III) perchlorate nonahydrate can be determined by quantifying the iron content via gravimetric analysis.
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Principle: Iron(III) is precipitated from the solution as hydrous ferric oxide (Fe₂O₃·nH₂O) by adding ammonia. The precipitate is then ignited to a constant weight of ferric oxide (Fe₂O₃).
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Procedure:
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Accurately weigh a sample of the synthesized iron(III) perchlorate nonahydrate and dissolve it in deionized water.
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Add approximately 5 mL of concentrated nitric acid (HNO₃) and boil the solution for a few minutes to ensure all iron is in the +3 oxidation state.
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With vigorous stirring, add a 1:1 solution of ammonia (NH₃) until the solution is faintly basic, which can be confirmed by the faint smell of ammonia. A red-brown precipitate of hydrous ferric oxide will form.
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Allow the precipitate to settle.
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Filter the precipitate through an ashless filter paper. Wash the precipitate with a hot 1% ammonium nitrate (NH₄NO₃) solution until the filtrate is free of chloride ions (test with silver nitrate solution).
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Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.
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Heat the crucible gently at first to char the filter paper, then ignite at a high temperature (e.g., in a muffle furnace) to convert the precipitate to pure Fe₂O₃.
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Cool the crucible in a desiccator and weigh.
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Repeat the ignition and weighing steps until a constant mass is obtained.
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From the mass of the Fe₂O₃, the mass and percentage of iron in the original sample can be calculated.
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Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystallization of iron(III) perchlorate nonahydrate.
Caption: Experimental workflow for the synthesis and characterization of iron(III) perchlorate nonahydrate.
References
- 1. Iron(III) perchlorate crystals, low chloride 15201-61-3 [sigmaaldrich.com]
- 2. IRON(III) PERCHLORATE HYDRATE | 15201-61-3 [chemicalbook.com]
- 3. Complete degradation of perchlorate in ferric chloride and hydrochloric acid under controlled temperature and pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IRON(III) PERCHLORATE HYDRATE | 13537-24-1 [chemicalbook.com]
